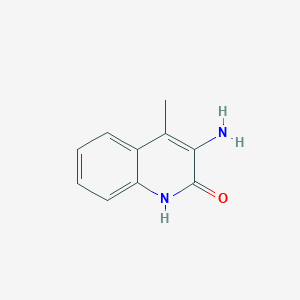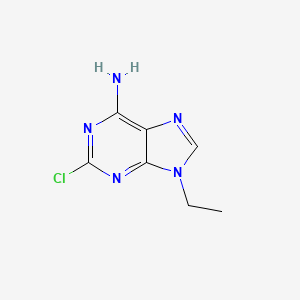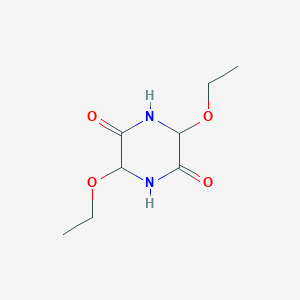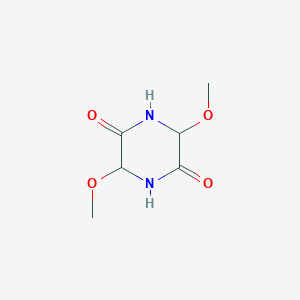![molecular formula C8H7N3O2 B3358497 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione CAS No. 80356-98-5](/img/structure/B3358497.png)
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione
Overview
Description
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Preparation Methods
The synthesis of 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione can be achieved through several methods:
Cyclization: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through cyclization reactions.
Ring Annulation: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through ring annulation reactions.
Cycloaddition: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through cycloaddition reactions.
Direct C-H Arylation: This method involves the formation of the pyrrolo[3,4-B]pyrazine ring system through direct C-H arylation reactions.
Chemical Reactions Analysis
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: This compound can undergo reduction reactions to form reduced derivatives.
Substitution: This compound can undergo substitution reactions to form substituted derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Substituting Agents: Such as halogens and alkylating agents.
Scientific Research Applications
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione involves its interaction with various molecular targets and pathways. The compound exerts its effects by binding to specific enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
2,3-Dimethyl-5H-pyrrolo[3,4-B]pyrazine-5,7(6H)-dione can be compared with other similar compounds, such as:
5H-Pyrrolo[2,3-b]pyrazine: Exhibits more activity on kinase inhibition.
Dipyrrolopyrazine: Used in organic optoelectronic materials.
Pyrrolothieno-pyrazine: Used in the development of new materials for optoelectronic applications.
Properties
IUPAC Name |
2,3-dimethylpyrrolo[3,4-b]pyrazine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-3-4(2)10-6-5(9-3)7(12)11-8(6)13/h1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAJGBYTHOZCGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C(=N1)C(=O)NC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508905 | |
| Record name | 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80356-98-5 | |
| Record name | 2,3-Dimethyl-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


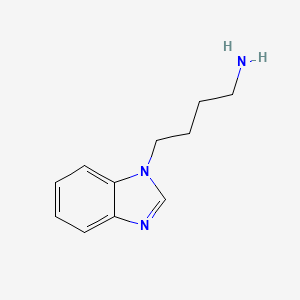
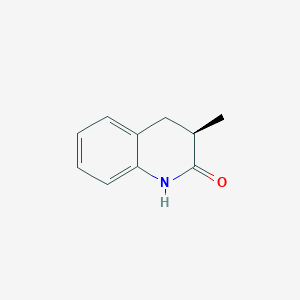
![2,6-dimethylimidazo[1,5-a]pyrimidin-4(1H)-one](/img/structure/B3358422.png)
![1H-Imidazo[4,5-b]pyridin-7-ol, 2,5-dimethyl-](/img/structure/B3358433.png)
![2-ISOPROPYL-5-METHYL-1H-IMIDAZO[4,5-B]PYRIDIN-7-OL](/img/structure/B3358435.png)
![2-Chloro-4,6-dimethylimidazo[1,5-a]pyrimidine](/img/structure/B3358452.png)
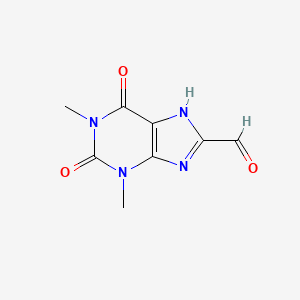
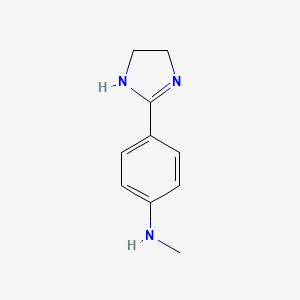
![1-ethyl-5-methoxy-1H-benzo[d]imidazole](/img/structure/B3358467.png)
![cadmium;3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid](/img/structure/B3358475.png)
